2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

Lipophilicity Drug-likeness ADME prediction

The compound 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (CAS 477543-06-9) belongs to the 1,2-diarylbenzimidazole class, characterized by a 3,4-dimethoxyphenyl group at position 2 and a naphthalen-1-ylmethyl substituent at position 1 of the benzimidazole core. Its molecular formula is C26H22N2O2 with a molecular weight of 394.47 g/mol.

Molecular Formula C26H22N2O2
Molecular Weight 394.474
CAS No. 477543-06-9
Cat. No. B3016645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
CAS477543-06-9
Molecular FormulaC26H22N2O2
Molecular Weight394.474
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54)OC
InChIInChI=1S/C26H22N2O2/c1-29-24-15-14-19(16-25(24)30-2)26-27-22-12-5-6-13-23(22)28(26)17-20-10-7-9-18-8-3-4-11-21(18)20/h3-16H,17H2,1-2H3
InChIKeyBAAOQCLXGNQIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole: Core Properties and Screening Identity


The compound 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (CAS 477543-06-9) belongs to the 1,2-diarylbenzimidazole class, characterized by a 3,4-dimethoxyphenyl group at position 2 and a naphthalen-1-ylmethyl substituent at position 1 of the benzimidazole core . Its molecular formula is C26H22N2O2 with a molecular weight of 394.47 g/mol . This compound is available as a screening compound (ChemDiv ID G857-1214) and has been structurally characterized via SMILES, InChI Key, and computational physicochemical descriptors including logP, logD, and aqueous solubility estimates . The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, and the specific substitution pattern of this compound directs its potential interaction profile toward defined target classes .

Why 1,2-Diarylbenzimidazoles Cannot Be Interchanged: The Criticality of the Naphthalene and Dimethoxyphenyl Motifs


Within the benzimidazole class, biological activity is exquisitely sensitive to the nature and position of aryl substituents. Even structurally similar naphthyl-substituted benzimidazoles exhibit divergent antimicrobial potencies; for example, in a focused series of naphthalene-containing benzimidazoles, compound 18 showed MIC values of 7.81–62.50 μg/mL against bacterial strains while compound 17 displayed an MIC of 15.62 μg/mL against fungal strains, demonstrating that minor structural variations translate into order-of-magnitude differences in activity [1]. The dual aromatic system—3,4-dimethoxyphenyl at C2 and naphthalen-1-ylmethyl at N1—creates a distinct lipophilic and electronic profile that cannot be replicated by isomers lacking either the methoxy substitution pattern or the specific naphthalene attachment topology. Consequently, generic substitution of 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole with other benzimidazoles or naphthalene analogs is scientifically unjustified without head-to-head comparative data [1].

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole


Lipophilicity and Predicted Membrane Penetration vs. Unsubstituted Benzimidazole

The compound exhibits substantially higher predicted lipophilicity than the unsubstituted benzimidazole core. The calculated logP is 6.29 and logD (pH 7.4) is 6.27, compared with benzimidazole (logP ~1.3), representing a ~5 log-unit increase in partition coefficient . This difference is attributable to the combined effect of the naphthalene and dimethoxyphenyl substituents. The aqueous solubility estimate (logSw = -6.88) and low polar surface area (24.88 Ų) further indicate a compound biased toward membrane partitioning rather than aqueous solubility, a profile that may be advantageous for intracellular target engagement but requires careful solubility management in assay design .

Lipophilicity Drug-likeness ADME prediction

Antimicrobial Activity Potential Inferred from Structurally Proximate Naphthalene-Benzimidazole Congeners

Although direct MIC data for the exact compound 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole have not been published, closely related naphthalene-substituted benzimidazoles from the same synthetic series demonstrate measurable antimicrobial activity. Compound 18 (a naphthyl-benzimidazole analog) achieved MIC values of 7.81–62.50 μg/mL against Gram-positive and Gram-negative bacterial strains, while compound 17 showed an MIC of 15.62 μg/mL against fungal strains [1]. The target compound shares the naphthalene-benzimidazole pharmacophore and the 3,4-dimethoxyphenyl motif that is present in the comparator DMA, which was used as a docking reference in E. coli topoisomerase I studies [1]. This structural alignment suggests potential antimicrobial relevance, but direct comparative data for the specific compound are required for procurement decisions based on antimicrobial activity [1].

Antimicrobial Antifungal MIC determination

Polar Surface Area and Hydrogen Bond Acceptor Count vs. Typical Kinase Inhibitor Benzimidazoles

The target compound possesses a polar surface area (PSA) of 24.88 Ų and 3 hydrogen bond acceptors (HBA), compared with representative benzimidazole kinase inhibitors such as selumetinib (PSA ≈ 64 Ų, HBA ≈ 5) or bendamustine (PSA ≈ 70 Ų) . The ~2.5-fold lower PSA and reduced HBA count place this compound closer to the property space of CNS-penetrant molecules (typical PSA < 60–70 Ų), while the high logP of 6.29 moves it away from classical oral drug-like space (Lipinski logP ≤ 5). This combination creates a unique ADME liability-benefit profile that differentiates it from both typical benzimidazole therapeutics and standard screening-library benzimidazoles .

Drug-likeness Polar surface area Oral bioavailability prediction

High-Confidence Application Scenarios for 2-(3,4-Dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole Based on Current Evidence


Intracellular Target Engagement Screening in Cell-Based Assays

The compound's high lipophilicity (logP 6.29) and low polar surface area (24.88 Ų) predict efficient passive membrane permeation . This makes it a candidate for phenotypic screening campaigns where intracellular target access is required. However, researchers must account for the low aqueous solubility (predicted logSw -6.88) by using DMSO stock solutions with final solvent concentrations ≤0.1% in assay media to avoid precipitation artifacts .

Antimicrobial Lead Optimization Starting from Naphthalene-Benzimidazole Scaffold

Given that structurally proximate naphthalene-benzimidazole congeners (compounds 17 and 18) demonstrate MIC values in the 7.81–62.50 μg/mL range against bacterial and fungal pathogens , this compound can serve as a scaffold for systematic structure-activity relationship (SAR) studies. Procurement for antimicrobial programs is appropriate when the goal is to explore the impact of the 3,4-dimethoxyphenyl substitution on potency and spectrum, with the understanding that de novo MIC determination for this exact compound is required .

Computational Docking and Pharmacophore Modeling Studies

The compound's structural similarity to DMA, which was used as a reference inhibitor in E. coli topoisomerase I docking studies , positions it as a potential tool for computational chemistry investigations. Its well-defined 3D structure and the availability of comparable docking scores for related naphthalene-benzimidazoles enable its use as a query molecule in virtual screening campaigns targeting topoisomerase enzymes .

Physicochemical Property Benchmarking in ADME Assays

With a logP exceeding 5 and a PSA below 25 Ų, this compound resides at the extreme of drug-like chemical space . It is well-suited as a reference compound in assays designed to evaluate the performance limits of ADME prediction models, particularly for assessing the accuracy of in silico logP and solubility predictions for highly lipophilic, low-PSA benzimidazole derivatives .

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